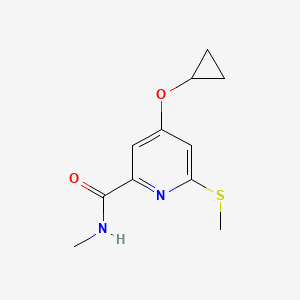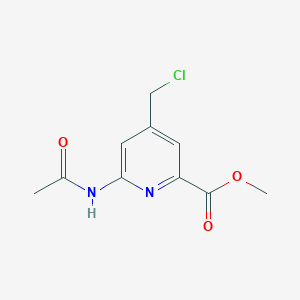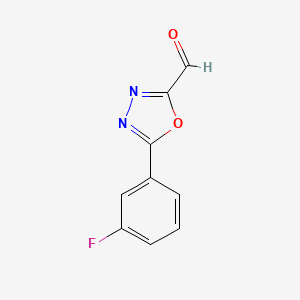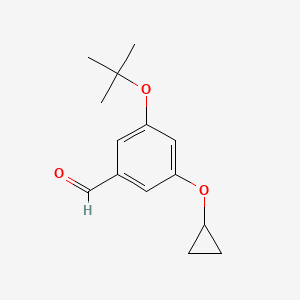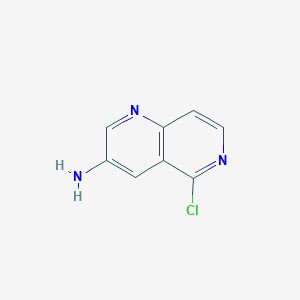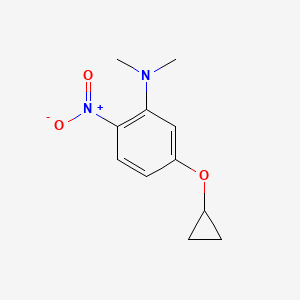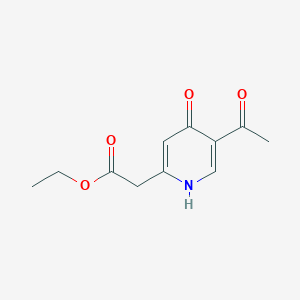
5-Cyclopropoxy-2-ethyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethyl-4-methylpyridine is an organic compound with the molecular formula C11H15NO. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of a cyclopropoxy group, an ethyl group, and a methyl group attached to the pyridine ring makes this compound unique and interesting for scientific research.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-ethyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-methylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group.
Industrial production methods for pyridine derivatives often involve the Chichibabin reaction, which is the condensation of aldehydes with ammonia in the presence of a catalyst. For this compound, the specific industrial production method may vary, but it generally involves similar principles of condensation and cyclization reactions.
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-ethyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-ethyl-4-methylpyridine can be compared with other similar pyridine derivatives, such as:
2-Methyl-5-ethylpyridine: This compound has a similar structure but lacks the cyclopropoxy group. It is used as an intermediate in the production of nicotinic acid and nicotinamide.
4-Methyl-2-ethylpyridine: Another similar compound, differing in the position of the ethyl and methyl groups. It is used in the synthesis of various organic compounds.
2-Cyclopropoxy-4-methylpyridine: This compound has the cyclopropoxy group at a different position on the pyridine ring. It is studied for its unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethyl-4-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)11(7-12-9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
ARMGUIOIJXYPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C(=C1)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
